molecular formula C17H19N3O5 B10967255 diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,4-dicarboxylate

diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B10967255
M. Wt: 345.3 g/mol
InChI Key: OKZVTOCLIQNJSY-UHFFFAOYSA-N
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Description

DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}TEREPHTHALATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a terephthalate moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with terephthaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}TEREPHTHALATE.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of their function. The terephthalate moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}TEREPHTHALATE
  • DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}TEREPHTHALATE

Uniqueness

DIETHYL 2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}TEREPHTHALATE is unique due to the position of the substituent on the pyrazole ring, which can significantly influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

diethyl 2-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H19N3O5/c1-4-24-16(22)11-6-7-12(17(23)25-5-2)13(10-11)19-15(21)14-8-9-18-20(14)3/h6-10H,4-5H2,1-3H3,(H,19,21)

InChI Key

OKZVTOCLIQNJSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=NN2C

Origin of Product

United States

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